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molecular formula C9H9N B1295046 2-Ethylbenzonitrile CAS No. 34136-59-9

2-Ethylbenzonitrile

Cat. No. B1295046
M. Wt: 131.17 g/mol
InChI Key: UZDXATQPJOOHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799779B2

Procedure details

9.74 ml of 2-ethylbenzonitrile are added dropwise to 100 g of Na-X zeolite (Linde 13X, STREM) with vigorous stirring. After the exothermic reaction, 5.6 ml of bromine are added dropwise at 55° C., add vigorous stirring of the mixture is continued. The temperature is kept at 45-50° C., by means of an ice bath. After the addition is complete, the ice bath is removed, and the mixture is stirred at 50° C. for 20 hours. 300 ml of methanol are added to the reaction mixture while stirring and the suspension is clarified by filtration through Hyflow. The filtrate is evaporated and the residue is partitioned between 100 ml of ethyl acetate and 50 ml of saturated sodium bicarbonate solution. The organic phase is dried with sodium sulphate, filtered and evaporated. The title compound is obtained as a beige crystalline solid from the residue by flash chromatography. Rt=4.87.
Quantity
9.74 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na-X zeolite
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6])[CH3:2].[Br:11]Br>>[Br:11][C:8]1[CH:9]=[CH:10][C:3]([CH2:1][CH3:2])=[C:4]([CH:7]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
9.74 mL
Type
reactant
Smiles
C(C)C1=C(C#N)C=CC=C1
Name
Na-X zeolite
Quantity
100 g
Type
reactant
Smiles
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirring of the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 55° C.
ADDITION
Type
ADDITION
Details
add vigorous
CUSTOM
Type
CUSTOM
Details
The temperature is kept at 45-50° C., by means of an ice bath
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50° C. for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
300 ml of methanol are added to the reaction mixture
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
the suspension is clarified by filtration through Hyflow
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 100 ml of ethyl acetate and 50 ml of saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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